molecular formula C16H20N2O3S B1228764 3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester

3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester

Cat. No. B1228764
M. Wt: 320.4 g/mol
InChI Key: YMDMAOJFSHFBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester is an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound and an organic heterobicyclic compound.

Scientific Research Applications

Synthesis and Transformation of Thienopyrimidines

The compound 3-(4-Oxo-5,6,7,8-tetrahydro-4 H -benzo[4,5]thieno[2,3-d][1,3]oxazin-2-yl)propanoic acid and its ethyl ester, closely related to the queried compound, have been synthesized through a series of chemical reactions starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This synthesis process involves succinoylation, ester hydrolysis, selective esterification, and cyclization. The obtained compounds were further reacted with hydrazine hydrate or aromatic amines followed by treatment with aromatic aldehydes, isatin, or aldoses to produce a series of benzo[4,5]thieno[2,3-d]pyrimidines with various substituents (El-Ahl et al., 2003).

Quantum Chemical Studies

Quantum chemical calculations were performed on several carboxylic acids of the thieno[2,3-d]pyrimidin-4-one series and their esters, which are structurally similar to the queried compound. The studies aimed to understand the energies, electronic structures, molecular geometries, and reaction routes with nitrating agents. Factors governing the direction of the reactions and the probability of their occurrence were determined. However, selective ipso-substitution of the methyl group by the nitro group at certain positions was found to be hindered for all compounds studied (Mamarakhmonov et al., 2016).

Synthesis of New Pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine Derivatives

Ethyl 2-methyl-11-oxo-9, 10-dihydro-1 H, 11 H -pyrido[4",3":4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7 H )-carboxylate was synthesized, showcasing the intricate chemistry involved in synthesizing complex thienopyrimidine derivatives. The process included reactions with allylbromide, bromine, and ethanolic sodium hydroxide, demonstrating the compound's chemical versatility (Ahmed, 2002).

Synthesis of Novel Pyrido[3′,2′:4,5]-thieno[3,2-e]pyrrolo[1,2-a]pyrazine Derivatives

The synthesis of compounds related to the queried molecule, such as ethyl 4,6-dimethyl-3-(pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate, was achieved. The synthesis involved the interaction of thienopyridine amino ester with 2,5-dimethoxytetrahydrofuran in an acidic medium, highlighting the synthetic routes and versatility of thienopyrimidine derivatives (El-Kashef et al., 2000).

properties

Product Name

3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 4,12-dimethyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxylate

InChI

InChI=1S/C16H20N2O3S/c1-4-21-16(20)13-10(3)12-14(22-13)17-11-6-5-9(2)7-8-18(11)15(12)19/h9H,4-8H2,1-3H3

InChI Key

YMDMAOJFSHFBBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C3CCC(CCN3C2=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester
Reactant of Route 2
3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester
Reactant of Route 3
3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester
Reactant of Route 4
3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester
Reactant of Route 5
3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester

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